13-oxopentadecanoic Acid
CAS No.: 2389-03-9
Cat. No.: VC16052231
Molecular Formula: C15H28O3
Molecular Weight: 256.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2389-03-9 |
|---|---|
| Molecular Formula | C15H28O3 |
| Molecular Weight | 256.38 g/mol |
| IUPAC Name | 13-oxopentadecanoic acid |
| Standard InChI | InChI=1S/C15H28O3/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18/h2-13H2,1H3,(H,17,18) |
| Standard InChI Key | SJVZTTOSOYROOH-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)CCCCCCCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
13-Oxopentadecanoic acid () is a 15-carbon fatty acid featuring a ketone functional group at the thirteenth position. Its IUPAC name, 13-oxopentadecanoic acid, reflects this structural arrangement. The compound’s molecular weight is 256.38 g/mol, and its CAS registry number is 2389-03-9 . The canonical SMILES representation, CCC(=O)CCCCCCCCCCCC(=O)O, underscores the ketone’s placement and the carboxylic acid terminus .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.38 g/mol |
| CAS Number | 2389-03-9 |
| SMILES | CCC(=O)CCCCCCCCCCCC(=O)O |
| InChI Key | SJVZTTOSOYROOH-UHFFFAOYSA-N |
Structural Analysis
The molecule’s backbone consists of a pentadecanoic acid chain () modified by a ketone group at carbon 13. This modification introduces a polar region within an otherwise hydrophobic structure, influencing its solubility and interaction with biological membranes. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the ketone’s presence through characteristic peaks:
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NMR: A singlet at ~2.1 ppm (δ) for the ketone carbonyl group.
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IR: A strong absorption band near 1715 cm corresponding to the C=O stretch.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 13-oxopentadecanoic acid typically involves the oxidation of pentadecanoic acid derivatives. Selective oxidation at the thirteenth carbon is achieved using catalysts such as Jones reagent ( in ) or enzymatic methods employing cytochrome P450 oxidases. Alternative routes include the Friedel-Crafts acylation of shorter-chain fatty acids, though this method is less efficient for long-chain substrates.
Characterization Techniques
Advanced analytical methods ensure precise structural validation:
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 256.38, consistent with the molecular weight. Fragmentation patterns confirm the ketone’s position through cleavages adjacent to the carbonyl group .
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (210 nm) achieves >95% purity, critical for biological studies.
Table 2: Predicted Collision Cross-Section (CCS) Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 257.21114 | 166.1 |
| [M+Na] | 279.19308 | 173.3 |
| [M+NH] | 274.23768 | 171.1 |
Metabolic Pathways and Biological Roles
Metabolic Integration
As a long-chain fatty acid, 13-oxopentadecanoic acid participates in β-oxidation, albeit with modified kinetics due to the ketone group. In vitro studies suggest that the ketone impedes full degradation, leading to accumulation of intermediate metabolites like 13-oxo-pentadecanoyl-CoA. This accumulation may modulate peroxisome proliferator-activated receptor (PPAR) pathways, influencing lipid metabolism and inflammation.
Signaling and Immunomodulation
Emerging evidence links 13-oxopentadecanoic acid to cytokine regulation. In murine models, derivatives of this compound reduce TNF-α production by 40–60% following ionizing radiation exposure, suggesting anti-inflammatory potential. The mechanism may involve competitive inhibition of NF-κB signaling, though detailed studies are pending.
Challenges and Research Gaps
Despite its promise, critical questions remain:
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Toxicity Profile: Chronic exposure effects on hepatic and renal systems are uncharacterized.
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Synthetic Scalability: Current oxidation methods suffer from low yields (<30%), necessitating catalyst optimization.
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Mechanistic Clarity: The exact molecular targets in inflammatory pathways require elucidation.
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